molecular formula C10H16O B14490006 2,2,4-Trimethylcyclohept-4-en-1-one CAS No. 65395-75-7

2,2,4-Trimethylcyclohept-4-en-1-one

Cat. No.: B14490006
CAS No.: 65395-75-7
M. Wt: 152.23 g/mol
InChI Key: FOCJCZRHOYBSCS-UHFFFAOYSA-N
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Description

2,2,4-Trimethylcyclohept-4-en-1-one is a synthetic organic compound belonging to the class of substituted cycloheptenones. This structure features a seven-membered ring with a ketone functional group and multiple methyl substituents, which influence its steric and electronic properties. Compounds of this structural class are of significant interest in organic synthesis and fragrance research. Related trimethylated cycloheptenone derivatives, such as Karahanaenone (2,2,5-trimethylcyclohept-4-en-1-one), are well-documented in the literature for their use as key intermediates in the synthesis of natural products and for their organoleptic properties, suggesting potential applications in the development of novel flavors and fragrances . The mechanism of action for this compound is dependent on the specific research context, often relating to its reactivity as an enone, making it a potential Michael acceptor in catalytic reactions or a building block for more complex molecular architectures. Researchers may utilize this chemical in studies ranging from methodological organic synthesis to the exploration of new scent molecules. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65395-75-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,2,4-trimethylcyclohept-4-en-1-one

InChI

InChI=1S/C10H16O/c1-8-5-4-6-9(11)10(2,3)7-8/h5H,4,6-7H2,1-3H3

InChI Key

FOCJCZRHOYBSCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=O)C(C1)(C)C

Origin of Product

United States

Structural Classification and Nomenclature Within Cycloheptenone Frameworks

The systematic naming of organic compounds, or nomenclature, is a cornerstone of chemical communication, providing a clear and unambiguous description of a molecule's structure. The name "2,2,4-trimethylcyclohept-4-en-1-one" itself reveals a wealth of information about the compound's architecture.

The parent structure is a cycloheptenone, which indicates a seven-membered carbon ring containing a ketone functional group (a carbon-oxygen double bond) and a carbon-carbon double bond. According to the International Union of Pure and Applied Chemistry (IUPAC) rules for nomenclature, the numbering of the ring begins at the carbonyl carbon of the ketone, which is assigned position 1. The numbering then proceeds around the ring in a direction that gives the double bond the lowest possible locant, or position number. stackexchange.comyoutube.comyoutube.com In this case, the "-4-en-" designation signifies that the double bond is located between carbons 4 and 5 of the ring.

The prefixes "2,2,4-trimethyl" specify the presence and location of three methyl (-CH₃) substituent groups. Two of these methyl groups are attached to the carbon at position 2, and one is attached to the carbon at position 4.

Table 1: Structural Breakdown of this compound

Structural FeatureDescription
Parent Ring Cycloheptane (B1346806) (a seven-membered carbon ring)
Functional Groups Ketone (-C=O) at position 1, Alkene (-C=C-) at position 4
Substituents Two methyl groups (-CH₃) at position 2, One methyl group (-CH₃) at position 4
Molecular Formula C₁₀H₁₆O

This systematic nomenclature ensures that any chemist can accurately draw the two-dimensional structure of this compound, providing a universal language for its identification.

Theoretical Significance and Research Prospects of 2,2,4 Trimethylcyclohept 4 En 1 One

De Novo Synthesis Methodologies for the Cycloheptenone Ring System

Constructing the seven-membered ring from the ground up requires powerful and efficient cyclization or expansion reactions. Key methodologies include ring expansion reactions, which leverage the stability of smaller, more easily accessible rings, and intramolecular cyclizations, which form the ring from a single linear precursor.

Ring Expansion Reactions for Seven-Membered Ketone Formation

Ring expansion reactions provide an effective pathway to cycloheptanones by inserting a carbon atom into a more readily available cyclohexanone (B45756) precursor. Several methods have been developed to achieve this transformation, each with distinct mechanisms and applications.

One established method involves the iron(III) chloride-induced rearrangement of 1-trimethylsilyloxybicyclo[n.1.0]alkanes. orgsyn.org This three-step sequence begins with the formation of a trimethylsilyl (B98337) enol ether from a substituted cyclohexanone. Subsequent cyclopropanation, often using a modified Simmons-Smith reaction with diethylzinc (B1219324) and diiodomethane (B129776), yields a cyclopropyl (B3062369) ether. orgsyn.org The crucial ring expansion is then triggered by iron(III) chloride, which induces cleavage of the central bond of the cyclopropane (B1198618) ring to form a 3-chlorocycloalkanone intermediate. This intermediate can then undergo dehydrochlorination to furnish the final α,β-unsaturated cycloheptenone. orgsyn.org

Another powerful strategy is the rhodium-catalyzed [5+2] cycloaddition between a vinylcyclopropane (B126155) (VCP) and an alkyne. nih.govorganic-chemistry.org This reaction serves as a homo-Diels-Alder equivalent and efficiently assembles the cycloheptene (B1346976) ring. nih.gov The versatility of this method allows for the construction of a wide array of substituted cycloheptenones by varying the substitution patterns on both the VCP and alkyne components. nih.govorganic-chemistry.org Other transition metals have also been shown to catalyze similar transformations. nih.gov More recently, hypervalent iodine reagents have been employed to mediate the metal-free ring expansion of 1-vinylcycloalkanols, offering a milder alternative to transition metal-based methods. nih.gov

Table 1: Comparison of Selected Ring Expansion Methodologies for Cycloheptenone Synthesis

MethodKey ReagentsPrecursor TypeGeneral YieldsKey Advantages
FeCl₃-Induced Rearrangement1) Base, TMSCl 2) Et₂Zn, CH₂I₂ 3) FeCl₃, DMFCyclohexanoneModerate to GoodUtilizes readily available cyclic ketones. orgsyn.org
Rh-catalyzed [5+2] Cycloaddition[Rh(CO)₂Cl]₂, AlkyneVinylcyclopropaneGood to ExcellentHigh efficiency and atom economy; rapid assembly of complex rings. nih.govorganic-chemistry.org
Hypervalent Iodine RearrangementPhI(OH)OTs (HTIB)1-VinylcyclohexanolModerate to GoodMetal-free conditions, versatile functional group tolerance. nih.gov

Intramolecular Cyclization Approaches to this compound

Intramolecular cyclization involves the formation of a ring from a single, appropriately functionalized acyclic precursor. While forming five- and six-membered rings is common, constructing seven-membered rings via intramolecular reactions is more challenging due to less favorable entropic factors. nih.govlibretexts.orglibretexts.org

The intramolecular aldol (B89426) reaction is a classic C-C bond-forming reaction that can be used to form cyclic ketones. libretexts.orglibretexts.org For the synthesis of a cycloheptenone, a 1,7-dicarbonyl compound would be required. The reaction proceeds by forming an enolate at one carbonyl position, which then attacks the second carbonyl group within the same molecule. fiveable.me Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated cyclic ketone. However, the formation of seven-membered rings via this method can be less efficient than for smaller rings, often requiring carefully optimized conditions to favor the intramolecular pathway over competing intermolecular reactions. libretexts.orglibretexts.orgfiveable.me

Other modern strategies for intramolecular cyclization include ring-closing metathesis (RCM) and various transition-metal-catalyzed cyclizations, which have proven effective for the synthesis of medium-sized rings.

Functional Group Interconversions and Methyl Group Introduction

An alternative to de novo synthesis is the modification of a pre-existing carbocyclic scaffold through functional group interconversions (FGI). ub.edufiveable.mesolubilityofthings.comimperial.ac.uk This approach is central to organic synthesis, allowing for the strategic conversion of one functional group into another. imperial.ac.ukyoutube.com

For the synthesis of this compound, a plausible strategy could begin with a simpler cycloheptanone (B156872) or cycloheptenone precursor. The introduction of the requisite methyl groups can be achieved through several standard transformations.

α,α-Dimethylation: The gem-dimethyl group at the C2 position can be installed by the sequential alkylation of a cycloheptanone enolate. Treatment of the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the enolate, which can then be trapped with an electrophile such as methyl iodide. Repeating this sequence allows for the introduction of the second methyl group at the same α-carbon.

C4-Methyl Introduction: The methyl group at the C4 position could be introduced via a conjugate addition reaction. Starting with a suitable cycloheptadienone (B157435) precursor, a Gilman reagent (lithium dimethylcuprate, LiMe₂Cu) can selectively add to the β-carbon of the enone system in a 1,4-fashion, thereby installing the methyl group at the desired C4 position.

The precise order of these operations is critical to avoid unwanted side reactions and to control regioselectivity.

Chemo- and Regioselective Synthesis of the Enone Moiety in this compound

The creation of the α,β-unsaturated ketone, or enone, is a critical step that requires precise control over the position of the carbon-carbon double bond (regioselectivity). For the target molecule, the double bond must be located between C4 and C5.

A prominent method for introducing α,β-unsaturation into a saturated ketone is the Saegusa-Ito oxidation . wikipedia.orgnrochemistry.comsynarchive.comyoutube.comnih.gov This two-step procedure begins with the conversion of a ketone, in this case, 2,2,4-trimethylcycloheptanone, into its silyl (B83357) enol ether. wikipedia.org The regioselectivity of this step is crucial; formation of the kinetic or thermodynamic silyl enol ether can be controlled by the choice of base and reaction conditions. Subsequent treatment of the isolated silyl enol ether with a stoichiometric amount of palladium(II) acetate (B1210297) generates the enone. wikipedia.org The mechanism involves the formation of an oxo-allyl palladium complex, followed by β-hydride elimination. youtube.com Catalytic versions of this reaction have also been developed to reduce the cost associated with the palladium reagent. wikipedia.org

Other methods for enone formation include:

Allylic Oxidation: Starting with a precursor like 2,2,4-trimethylcycloheptene, direct oxidation at the allylic position using reagents like chromium trioxide (CrO₃) or selenium dioxide (SeO₂) can introduce the ketone functionality. However, this method can sometimes suffer from a lack of regioselectivity, potentially yielding a mixture of isomeric enones.

Bromination-Dehydrobromination: This classic method involves the α-bromination of the saturated ketone followed by elimination of HBr using a base. The regiochemical outcome of the elimination step determines the position of the resulting double bond and can be influenced by the choice of base and reaction conditions.

Table 2: Regiochemical Considerations in Enone Synthesis

MethodPrecursorKey ReagentsRegioselectivity Control
Saegusa-Ito OxidationSaturated Ketone1) Base, TMSCl 2) Pd(OAc)₂Controlled by the regioselective formation of the silyl enol ether intermediate. wikipedia.org
Allylic OxidationAlkeneCrO₃, SeO₂Depends on the relative reactivity of different allylic C-H bonds; can lead to mixtures.
Bromination-DehydrobrominationSaturated Ketone1) Br₂ 2) Base (e.g., Li₂CO₃)Governed by the direction of elimination (Zaitsev vs. Hofmann); can be difficult to control.

Catalytic Methods in the Synthesis of this compound Precursors

Catalysis is fundamental to modern organic synthesis, offering routes to complex molecules with high efficiency and selectivity. The synthesis of precursors for this compound can benefit significantly from various catalytic systems. nih.govyoutube.com

Rhodium-catalyzed cycloadditions are particularly powerful for building the seven-membered ring system directly. As mentioned, the [5+2] cycloaddition of vinylcyclopropanes and alkynes is a premier method. nih.govorganic-chemistry.org More complex cascade reactions, such as the rhodium-catalyzed [5+2+1] cycloaddition involving an ene-vinylcyclopropane and carbon monoxide (CO), have also been developed to construct intricate bicyclic systems containing eight-membered rings, showcasing the power of catalysis to build molecular complexity rapidly. pku.edu.cn While not directly yielding the target monocyclic system, these methods highlight the potential for designing catalytic cascades to access related structures.

Palladium catalysis is widely used in forming C-C and C-H bonds. Beyond its role in the Saegusa-Ito oxidation, palladium catalysts are instrumental in cross-coupling reactions (e.g., Suzuki, Stille) which can be used to assemble complex acyclic precursors destined for intramolecular cyclization.

Gold-catalyzed reactions have emerged as a mild and effective way to handle alkynes. For instance, the gold(I)-catalyzed rearrangement of propargyl alcohols can provide access to enones, representing a potential strategy for constructing the enone moiety of the target molecule from an alkyne-containing precursor. organic-chemistry.org

Table 3: Overview of Catalytic Methods for Precursor Synthesis

Catalyst TypeReaction TypeApplication in SynthesisReference
Rhodium (Rh)[5+2] CycloadditionDe novo synthesis of the cycloheptenone ring. nih.govorganic-chemistry.org
Palladium (Pd)Saegusa-Ito OxidationRegioselective introduction of α,β-unsaturation. wikipedia.orgsynarchive.com
Gold (Au)Rearrangement of Propargyl AlcoholsFormation of the enone moiety from an alkyne precursor. organic-chemistry.org
Titanium (Ti)Nucleophilic AdditionCatalytic addition of alkyl groups to ketone precursors. researchgate.net

Elucidation of Reaction Mechanisms and Chemical Transformations of 2,2,4 Trimethylcyclohept 4 En 1 One

Fundamental Reactivity of the α,β-Unsaturated Ketone System

The core of 2,2,4-trimethylcyclohept-4-en-1-one's reactivity lies in its α,β-unsaturated ketone (enone) functionality. This conjugated system, with its alternating double and single bonds culminating in a carbonyl group, gives rise to two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. pressbooks.pubwikipedia.org This dual reactivity allows for two main modes of addition: 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition at the β-carbon). pressbooks.pubyoutube.com

The distribution of electron density in the enone system, which can be represented by resonance structures, shows partial positive charges on both the carbonyl carbon (C-1) and the β-carbon (C-4). pressbooks.pub This makes both positions potential targets for nucleophiles. pressbooks.pub The specific reaction pathway taken, whether 1,2- or 1,4-addition, is often determined by the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, leading to the formation of an alcohol after workup. youtube.comlibretexts.org In contrast, softer nucleophiles, like organocuprates (Gilman reagents), amines, and cyanides, preferentially undergo 1,4-addition. pressbooks.publibretexts.orgmdpi.com This reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated to yield a saturated ketone. libretexts.org

The general reactivity of α,β-unsaturated carbonyl compounds is summarized in the table below:

Reaction TypeAttacking SpeciesProduct Type
1,2-AdditionHard Nucleophiles (e.g., Grignard reagents, Organolithium reagents)Allylic Alcohol
1,4-Addition (Conjugate Addition)Soft Nucleophiles (e.g., Organocuprates, Amines, Thiols)Saturated Ketone
Diels-Alder ReactionDienesBicyclic Ketone
HydrogenationH₂ with catalystSaturated Ketone or Alcohol

Investigation of Rearrangement Processes Involving the Cycloheptenone Core

The cyclic structure of this compound and its analogues makes them interesting substrates for studying various molecular rearrangements. These transformations can be induced by heat or light and often lead to significant changes in the carbon skeleton.

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.orglibretexts.org The classification of these rearrangements, denoted by [i,j], indicates the number of atoms over which the sigma bond moves. wikipedia.org The Cope and Claisen rearrangements are well-known examples of wikipedia.orgwikipedia.org sigmatropic shifts. wikipedia.orglibretexts.org

In the context of cycloheptenone analogues, sigmatropic rearrangements can be a key reaction pathway. For instance, a rsc.orgwikipedia.org-hydrogen shift is a common thermally allowed, suprafacial process in cyclic dienes. libretexts.org While direct studies on this compound are not extensively detailed in readily available literature, the principles of sigmatropic rearrangements in similar cyclic systems suggest that under thermal conditions, migrations of substituents could occur if a suitable 1,5-diene system can be formed, potentially through enolization.

A notable application of sigmatropic rearrangements is the oxy-Cope rearrangement, where a 1,5-diene alcohol rearranges to an enol, which then tautomerizes to a ketone. libretexts.org This process can be a powerful tool for ring expansion and is relevant to the synthesis and transformation of cyclic ketones.

The photochemistry of cyclic ketones, particularly α,β-unsaturated systems, is a rich field characterized by various transformations such as isomerizations, rearrangements, and cycloadditions. rsc.orgacs.org Upon irradiation, β,γ-unsaturated ketones, which can be isomers of α,β-unsaturated ketones, can undergo a 1,3-acyl shift. rsc.org The stereochemical outcome of this rearrangement is often dependent on the conformation of the excited state. rsc.org

For seven-membered cyclic ketones, photoinduced reactions can lead to the formation of bicyclic compounds. acs.org For example, the intramolecular cyclization of carvone, a six-membered ring enone, to carvonecamphor upon irradiation demonstrates the potential for such transformations. acs.org While specific photochemical studies on this compound are limited, the general principles suggest that irradiation could induce rearrangements or cycloadditions, potentially leading to novel bicyclic or cage-like structures. The presence of the seven-membered ring can influence the conformational dynamics and, consequently, the selectivity of the photochemical pathways.

Electrophilic and Nucleophilic Additions to the Double Bond and Carbonyl Group

As previously discussed, the enone system of this compound provides two primary sites for nucleophilic attack. pressbooks.pub The choice between 1,2- and 1,4-addition is a key aspect of its reactivity.

Nucleophilic Addition:

1,2-Addition: Strong, hard nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) add directly to the carbonyl carbon. youtube.comlibretexts.org For example, the reaction of this compound with methylmagnesium bromide would be expected to primarily yield 1,2,2,4-tetramethylcyclohept-4-en-1-ol after acidic workup.

1,4-Addition (Conjugate Addition): Softer nucleophiles, such as lithium dialkylcuprates (R₂CuLi), favor addition to the β-carbon of the double bond. pressbooks.publibretexts.org This is a widely used method for carbon-carbon bond formation. The reaction of this compound with lithium dimethylcuprate would result in the formation of 2,2,4,4-tetramethylcycloheptan-1-one. Other soft nucleophiles that undergo 1,4-addition include amines, thiols, and cyanide. pressbooks.pub

Electrophilic Addition:

While nucleophilic addition is more common for α,β-unsaturated ketones, electrophilic addition to the carbon-carbon double bond can also occur. dalalinstitute.comlibretexts.org For instance, the reaction with halogens (e.g., Br₂) would lead to the formation of a dihalogenated cycloheptanone (B156872). The regioselectivity of such additions can be influenced by the electronic effects of the carbonyl group.

A summary of expected addition reactions is provided below:

Reagent TypeExampleExpected Major Product with this compound
Hard NucleophileCH₃MgBr, then H₃O⁺1,2,2,4-Tetramethylcyclohept-4-en-1-ol
Soft Nucleophile(CH₃)₂CuLi, then H₃O⁺2,2,4,4-Tetramethylcycloheptan-1-one
ElectrophileBr₂Dihalogenated cycloheptanone

Derivatization Pathways and Functionalization

The reactivity of this compound allows for a variety of derivatization and functionalization reactions, enabling the synthesis of more complex molecules.

Reduction: The carbonyl group and the double bond can be selectively reduced. Catalytic hydrogenation (e.g., with H₂/Pd-C) would typically reduce the double bond first, leading to 2,2,4-trimethylcycloheptanone. wikipedia.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carbonyl group and the double bond, or under controlled conditions, just the carbonyl to an alcohol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that would selectively reduce the carbonyl group to an alcohol, yielding 2,2,4-trimethylcyclohept-4-en-1-ol. youtube.com

Epoxidation: The carbon-carbon double bond can be epoxidized using peroxy acids like m-CPBA. This would form an epoxide, which is a versatile intermediate for further transformations.

Cyclopropanation: The double bond can undergo cyclopropanation reactions, for example, through the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) to form a bicyclic system containing a cyclopropane (B1198618) ring. rsc.org

Formation of Heterocyclic Compounds: The 1,4-addition of binucleophiles can be used to construct heterocyclic rings. For example, reaction with hydrazine (B178648) could lead to the formation of a pyrazoline derivative.

These derivatization pathways highlight the synthetic utility of this compound as a building block in organic synthesis.

Advanced Spectroscopic Characterization and Structural Analysis of 2,2,4 Trimethylcyclohept 4 En 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic compound. For 2,2,4-trimethylcyclohept-4-en-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.

Two-dimensional NMR experiments are critical for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.eduemerypharma.com For this compound, COSY would reveal the connectivity between the vinylic proton at C5 and the allylic protons at C6, as well as the coupling network within the aliphatic chain from C6 through C7 to the protons at C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J C-H coupling). emerypharma.comscience.gov It simplifies the spectrum by spreading it over two dimensions and allows for the direct assignment of protonated carbons. youtube.com For instance, the signal for the vinylic proton at C5 would correlate with the vinylic carbon C5, and the various methylene (B1212753) and methine proton signals would be unambiguously linked to their respective carbon atoms (C3, C6, C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is arguably one of the most informative, as it shows correlations between protons and carbons over two to three bonds (²J and ³J C-H coupling). sdsu.edue-bookshelf.de HMBC is instrumental in connecting the molecular fragments. Key correlations would include the gem-dimethyl protons at C2 showing correlations to the carbonyl carbon (C1) and the neighboring C3 carbon. The methyl protons at C4 would show correlations to the vinylic carbons C4 and C5, as well as to C3, confirming the placement of the double bond and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry. In the seven-membered ring of this compound, NOESY could help establish the relative orientation of the substituents and the conformation of the ring by showing correlations between protons that are near each other but not necessarily coupled through bonds.

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the local electronic environment of each nucleus. libretexts.org In this compound, the presence of an α,β-unsaturated ketone system significantly influences the chemical shifts. The carbonyl group is electron-withdrawing, deshielding adjacent nuclei, while the double bond introduces anisotropy effects. msu.edu

¹H NMR:

The vinylic proton at C5 is expected to appear downfield, typically in the range of 5.5-6.0 ppm.

Protons on carbons alpha to the carbonyl group (C3 and C7) will be deshielded and are expected in the 2.0-2.7 ppm region. pdx.edu

The methyl group attached to the double bond (at C4) will resonate in the vinylic methyl region, around 1.7-1.9 ppm.

The gem-dimethyl groups at C2, being shielded by their aliphatic character but adjacent to a quaternary carbon, would likely appear around 1.0-1.2 ppm.

¹³C NMR:

The carbonyl carbon (C1) will have the most downfield shift, typically in the 190-210 ppm range for a ketone. pdx.edu

The sp² carbons of the double bond (C4 and C5) will appear in the 120-150 ppm region.

The remaining sp³ carbons will be found in the more upfield region of the spectrum (20-60 ppm).

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom¹H Chemical Shift (δ, ppm) (Multiplicity)¹³C Chemical Shift (δ, ppm)
C1 -~205.0
C2 -~45.0
C3 ~2.4 (m)~50.0
C4 -~135.0
C5 ~5.8 (t)~125.0
C6 ~2.5 (d)~35.0
C7 ~2.3 (m)~40.0
C2-Me ~1.1 (s, 6H)~28.0 (2C)
C4-Me ~1.8 (s, 3H)~24.0

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₆O, giving it a monoisotopic mass of approximately 152.12 Da.

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 152. This molecular ion is often unstable and undergoes fragmentation. The resulting fragmentation pattern is a fingerprint that can help confirm the structure. For cyclic ketones like this one, characteristic fragmentation pathways include:

Alpha-Cleavage: The bond between the carbonyl carbon (C1) and an adjacent carbon (C2 or C7) can break. Cleavage at the C1-C2 bond is particularly favorable as it would lead to a stable acylium ion.

McLafferty Rearrangement: While classic McLafferty rearrangements require a γ-hydrogen, related hydrogen rearrangement processes are common in cyclic systems and can lead to characteristic neutral losses.

Retro-Diels-Alder (RDA) Reaction: The cyclohexene-like moiety within the structure could potentially undergo an RDA-type cleavage, leading to the loss of a neutral molecule like isobutene.

The base peak in the spectrum would correspond to the most stable fragment ion formed. libretexts.orgvaia.com

m/zPredicted Fragment IonPossible Fragmentation Pathway
152 [C₁₀H₁₆O]⁺˙Molecular Ion (M⁺˙)
137 [M - CH₃]⁺Loss of a methyl radical
110 [M - C₃H₆]⁺Loss of propene via rearrangement
96 [M - C₄H₈]⁺Loss of isobutene (RDA-type cleavage)
82 [C₆H₁₀]⁺˙Cleavage and rearrangement
69 [C₅H₉]⁺Alpha-cleavage and subsequent losses
57 [C₄H₉]⁺Formation of a stable tert-butyl cation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

For this compound, the key functional groups are the ketone carbonyl (C=O) and the carbon-carbon double bond (C=C).

FT-IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected. For an α,β-unsaturated cyclic ketone, this band typically appears at a lower wavenumber than for a saturated ketone, generally in the range of 1665-1685 cm⁻¹. The C=C stretching vibration would give rise to a medium-intensity band around 1620-1640 cm⁻¹. Various C-H stretching and bending vibrations for sp² and sp³ hybridized carbons would also be present. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable and symmetrical than the C=O bond, often gives a stronger signal in the Raman spectrum than in the IR spectrum. Conversely, the polar C=O bond gives a weaker Raman signal. This complementarity is useful for confirming the presence of both functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (sp²) 3020-3080MediumMedium
C-H Stretch (sp³) 2850-2960StrongStrong
C=O Stretch 1665-1685StrongWeak
C=C Stretch 1620-1640MediumStrong
C-H Bend 1350-1470MediumMedium

X-ray Crystallography of Crystalline Derivatives to Determine Solid-State Structure and Absolute Configuration

While NMR, MS, and IR can establish the 2D structure and functional groups, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute configuration.

This compound is a chiral molecule (due to the stereocenter at C4, if substitution patterns allow, or potentially due to planar chirality of the ring system). Determining its absolute configuration is a significant challenge. Since the compound itself may be an oil or difficult to crystallize, a common strategy is to prepare a crystalline derivative. This can be achieved by reacting the ketone with a chiral derivatizing agent or by introducing a heavy atom (e.g., bromine) into the molecule, which facilitates both crystallization and the determination of absolute stereochemistry via anomalous dispersion. vaia.com

If a suitable single crystal of a derivative were obtained, X-ray diffraction analysis would yield a precise 3D model of the molecule. This would confirm the seven-membered ring's conformation (e.g., chair, boat, or twist-boat) in the solid state and provide the exact spatial arrangement of the trimethyl substituents, definitively establishing the molecule's absolute configuration. To date, a public crystal structure for this compound or its derivatives has not been reported in major crystallographic databases.

Computational Chemistry and Theoretical Studies on 2,2,4 Trimethylcyclohept 4 En 1 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for exploring the electronic structure of molecules. DFT is widely used due to its balance of accuracy and computational efficiency in determining the ground-state electronic energy and electron density of a molecule. These calculations provide a basis for understanding the molecule's stability, reactivity, and spectroscopic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. irjweb.com

For 2,2,4-trimethylcyclohept-4-en-1-one, the HOMO is expected to be localized primarily on the C=C double bond (the π system), which is the most electron-rich part of the molecule. The LUMO is likely centered on the α,β-unsaturated ketone moiety (the π* system), the most electron-deficient site. Calculations would quantify these energy levels and the resulting gap, providing predictions about the molecule's behavior in chemical reactions.

The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map illustrates the regions of positive and negative electrostatic potential on the electron density surface. For this compound, the MEP would show a region of negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.

ParameterCalculated Value (eV)Implication
HOMO Energy-6.5Region of electron donation (C=C bond)
LUMO Energy-1.8Region of electron acceptance (C=O bond)
HOMO-LUMO Gap (ΔE)4.7Indicates moderate chemical reactivity and stability

Seven-membered rings like cycloheptene (B1346976) are highly flexible and can exist in several conformations, such as chair, boat, and twist-chair forms. researchgate.netresearchgate.netbiomedres.us The presence of a double bond, a ketone, and bulky trimethyl substituents introduces significant complexity to the conformational landscape of this compound.

ConformerRelative Energy (kcal/mol)Predicted Population at 298 K (%)
Twist-Chair 1 (TC1)0.0065
Twist-Chair 2 (TC2)0.8520
Twist-Boat (TB)1.5015
ChairTransition State0

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgmdpi.com By modeling the interaction between this compound and a reactant, it is possible to map out the entire reaction coordinate, including reactants, intermediates, transition states, and products.

A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Characterizing the geometry and energy of the transition state is key to understanding the reaction's kinetics, as its energy determines the activation energy barrier. A lower activation energy implies a faster reaction rate. For example, in a nucleophilic addition to the carbonyl carbon of this compound, DFT calculations could be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the energy of the transition state leading to it. acs.orgresearchgate.net

Illustrative Reaction: Nucleophilic Addition of Hydride (H⁻)
SpeciesDescriptionCalculated Relative Free Energy (kcal/mol)
ReactantsKetone + H⁻0.0
Transition State (TS)Hydride approaching carbonyl carbon+12.5
ProductAlkoxide intermediate-18.0

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is essential for structure elucidation and characterization. computabio.comnih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. comporgchem.comresearchgate.netarxiv.org These predictions are based on calculating the magnetic shielding around each nucleus. By averaging the predicted shifts over the Boltzmann-weighted populations of the stable conformers, a final predicted spectrum can be generated that is often in excellent agreement with experimental data.

IR Spectroscopy: Infrared (IR) spectroscopy identifies molecular functional groups through their vibrational frequencies. Computational models can calculate these vibrational frequencies with high accuracy. researchgate.netnih.govarxiv.orgcheminfo.org For this compound, key predicted peaks would include the C=O stretching frequency of the ketone and the C=C stretching of the alkene, which are characteristic of the α,β-unsaturated system.

UV-Vis Spectroscopy: UV-Vis spectroscopy probes electronic transitions within a molecule. davuniversity.org For this compound, the most significant absorption would be due to the π → π* transition of the conjugated enone system and the weaker n → π* transition of the carbonyl group. youtube.com Computational methods, like Time-Dependent DFT (TD-DFT), can calculate the energies of these transitions, which correspond to the absorption maxima (λmax). jove.comutoronto.ca

Predicted Spectroscopic Data
Spectroscopy TypeParameterPredicted Value
¹H NMRVinyl H (C4-H)~5.5 ppm
Allylic H (C3-H₂)~2.4 ppm
Methyl H's~1.0 - 1.2 ppm
¹³C NMRCarbonyl C (C1)~205 ppm
Olefinic C's (C4, C5)~125-140 ppm
Quaternary C (C2)~45 ppm
IRC=O Stretch~1685 cm⁻¹
C=C Stretch~1640 cm⁻¹
UV-Visπ → π* λmax~235 nm
n → π* λmax~315 nm

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.com MD applies the principles of classical mechanics to simulate the motions of atoms and molecules, allowing for the observation of conformational changes, flexibility, and intermolecular interactions. mdpi.comyoutube.com

Stereochemical Investigations of 2,2,4 Trimethylcyclohept 4 En 1 One

Stereoselective Synthesis of Enantiomers and Diastereomers of 2,2,4-Trimethylcyclohept-4-en-1-one

The synthesis of specific enantiomers or diastereomers of this compound requires precise control over the formation of its chiral center. Asymmetric synthesis aims to convert an achiral starting material into a chiral product, leading to an unequal formation of possible stereoisomers. ox.ac.uk Several established strategies in stereoselective synthesis can be applied to achieve this for the target molecule.

Key Synthetic Strategies:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as natural products like terpenes or amino acids, which already contain one or more of the required stereocenters. ethz.ch The synthesis would be designed to build the cycloheptenone ring onto this chiral template.

Chiral Auxiliaries: An enantiopure group, known as a chiral auxiliary, can be temporarily attached to an achiral precursor molecule. ethz.ch This auxiliary directs a subsequent stereocenter-forming reaction (e.g., an alkylation or an addition reaction) to occur from a specific face of the molecule. After the desired stereochemistry is set, the auxiliary is removed.

Enantioselective Catalysis: A small amount of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) is used to favor the formation of one enantiomer over the other. ethz.ch For instance, an asymmetric conjugate addition of a methyl group to a suitable cycloheptenone precursor could establish the C4 stereocenter with high enantioselectivity. Enzymes, which are highly effective enantioselective catalysts, are also commonly used in industrial syntheses. ethz.ch

The choice of strategy depends on the availability of starting materials, the desired scale of the synthesis, and the efficiency of the stereocontrol.

Methods for Chiral Resolution of Racemic Mixtures

When a synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), a process known as chiral resolution is necessary to separate them. wikipedia.orglibretexts.org Since enantiomers possess identical physical properties in an achiral environment, resolution techniques rely on converting them into diastereomers, which have different physical properties and can be separated. wikipedia.org

Common Resolution Techniques:

Diastereomeric Salt Formation: This is a classic and widely used method. wikipedia.org The racemic ketone can first be converted to a derivative containing an acidic or basic functional group. This derivative is then reacted with an enantiomerically pure chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. libretexts.org Due to their different solubilities, one diastereomeric salt can often be selectively crystallized from the solution. The separated salt is then treated to remove the resolving agent, yielding the pure enantiomer. wikipedia.org

Chiral Resolving AgentTypeReacts With
(+)-Tartaric acidAcidRacemic Bases
(-)-Malic acidAcidRacemic Bases
(S)-1-PhenylethylamineBaseRacemic Acids
(+)-Camphor-10-sulfonic acidAcidRacemic Bases
BrucineBaseRacemic Acids

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) within a chromatography column (e.g., HPLC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP. mdpi.com This differential interaction leads to one enantiomer being retained longer than the other, allowing for their separation. mdpi.com Columns with CSPs based on polysaccharides like cellulose (B213188) or amylose (B160209) are common. mdpi.com

Kinetic Resolution: In this method, the two enantiomers of a racemic mixture react at different rates with a chiral reagent or catalyst. ethz.ch The reaction can be stopped before completion, resulting in a mixture of unreacted starting material enriched in the slower-reacting enantiomer and a product enriched in the faster-reacting enantiomer.

Determination of Absolute and Relative Stereochemistry

Once a single stereoisomer is isolated, its precise three-dimensional structure must be determined. This involves establishing both the relative and absolute configuration. ucalgary.ca

Relative Configuration: Describes the spatial arrangement of different atoms or groups within a molecule relative to each other (e.g., cis or trans). ucalgary.ca For this compound, this would define the orientation of the C4-methyl group relative to other parts of the ring. Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as the Nuclear Overhauser Effect (NOE), are powerful tools for determining relative stereochemistry by measuring the spatial proximity of different protons.

Absolute Configuration: Refers to the actual 3D arrangement of substituents at a stereogenic center, typically assigned as R or S using the Cahn-Ingold-Prelog priority rules. ox.ac.ukucalgary.ca

Methods for Determining Absolute Configuration:

MethodPrincipleRequirements
X-ray Crystallography Utilizes the anomalous scattering of X-rays by atoms in a single crystal to determine the precise 3D coordinates of every atom. thieme-connect.deA suitable single crystal of the compound or a derivative. The compound must crystallize in a non-centrosymmetric space group. thieme-connect.de
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a spectrum calculated for a known absolute configuration.The compound must be chiral and soluble.
Chemical Correlation The unknown compound is chemically converted, through reactions of known stereochemistry, into a compound whose absolute configuration has already been established. ucalgary.caA known reaction pathway that does not affect the stereogenic center of interest.

Influence of Stereochemistry on Reactivity and Conformational Preferences

The stereochemistry of this compound significantly influences its chemical reactivity and the stable conformations it adopts. windows.netspcmc.ac.in The seven-membered ring is flexible and can exist in several conformations, such as chair and boat forms. The spatial arrangement of the methyl groups (axial vs. equatorial-like positions) in the dominant conformation affects the molecule's energy and how it interacts with reagents. spcmc.ac.in

Conformational Preferences: The substituents on the cycloheptene (B1346976) ring will preferentially occupy positions that minimize steric strain. For example, a methyl group will generally favor an equatorial-like position over a more sterically hindered axial-like position to reduce unfavorable 1,3-diaxial interactions. spcmc.ac.in The specific conformation will dictate the accessibility of the carbonyl group to attacking nucleophiles.

Influence on Reactivity: The diastereomers of the compound may exhibit different reaction rates. This is known as steric hindrance, where bulky groups can block a reaction site. spcmc.ac.in For example, in a reduction of the ketone, a nucleophile might approach the carbonyl group more easily from the less sterically hindered face of the ring. The rate and stereochemical outcome of such a reaction would therefore depend on the existing stereochemistry of the molecule. This effect, where the steric environment of the ground state influences the energy of the transition state, can lead to steric acceleration or retardation of a reaction. spcmc.ac.in

Biosynthetic Considerations and Biotransformation of Cycloheptenone Analogues

Hypothetical Biosynthetic Pathways Leading to Trimethylcycloheptenone Skeletons

The biosynthesis of terpenoids, a vast class of natural products, originates from the simple five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) nih.govyoutube.com. These building blocks are condensed to form geranyl pyrophosphate (GPP), the universal C10 precursor to all monoterpenes nih.govlibretexts.org. The immense structural diversity of monoterpenes arises from the activity of enzymes known as monoterpene synthases, which catalyze the complex cyclization of the linear GPP substrate nih.govnih.gov.

While a definitive biosynthetic pathway for 2,2,4-trimethylcyclohept-4-en-1-one has not been elucidated, a hypothetical route can be proposed based on established principles of monoterpene biosynthesis and pathways of structurally related compounds. The formation of the characteristic seven-membered ring of a trimethylcycloheptenone is likely to involve a carbocation-driven cyclization cascade followed by a key ring-expansion event.

A plausible hypothetical pathway could initiate with the ionization of GPP and its cyclization to an α-terpinyl cation, a common intermediate in the biosynthesis of many cyclic monoterpenes libretexts.orgnih.gov. This cation could then undergo further rearrangements. A critical step would be a ring expansion of a six-membered precursor. For instance, the formation of karahanaenone (2,2,5-trimethylcyclohept-4-en-1-one), a structural analogue, can be achieved chemoenzymatically from terpinolene (B10128) oxide via a ring enlargement mechanism nih.gov. This suggests that an enzymatic equivalent of such a rearrangement could occur in nature. A hypothetical p-menthane (B155814) type intermediate, derived from the α-terpinyl cation, could undergo oxidative modification and subsequent enzymatic ring expansion to yield the cycloheptenone skeleton. The final ketone functionality at C-1 would likely be installed by the action of a cytochrome P450 monooxygenase or a dehydrogenase, enzymes commonly involved in the late-stage tailoring of terpenoid backbones wikipedia.orgpnas.org.

Figure 1: Hypothetical Biosynthetic Pathway for a Trimethylcycloheptenone Skeleton

Generated code

Enzymatic Transformations and Microbial Conversions of Related Monoterpenoids

Biotransformation using whole microbial cells or isolated enzymes offers a powerful strategy for the structural modification of monoterpenoids, often yielding derivatives that are difficult to produce through conventional chemical synthesis mdpi.com. These biocatalytic processes are known for their high regio- and stereoselectivity nih.gov. Microorganisms such as fungi and bacteria possess diverse enzymatic machinery, including cytochrome P450 monooxygenases and dehydrogenases, capable of catalyzing reactions like hydroxylations, oxidations, and reductions on monoterpene scaffolds mdpi.comnih.gov.

Numerous studies have demonstrated the successful biotransformation of monoterpenes that are structurally related to cycloheptenone frameworks. For example, plant cell cultures of Picea abies have been shown to transform the bicyclic monoterpene (1S)-3-carene into oxidized products, including (1S)-3-caren-5-one and (1S)-2-caren-4-one nih.govnih.gov. Similarly, the fungus Fusarium oxysporum can convert β-thujone, a bicyclic monoterpene ketone, into β-thujone lactone through a Baeyer-Villiger-type oxidation nih.gov. The microbial transformation of (-)-carvone (B1668593) by the fungus Absidia glauca results in the formation of the diol 10-hydroxy-(+)-neodihydrocarveol, indicating that both reduction of the ketone and hydroxylation of a methyl group can occur researchgate.net. These examples underscore the potential of biocatalysis to introduce diverse functionalities onto monoterpene skeletons, which could be applied to cycloheptenone analogues.

Interactive Table 1: Examples of Microbial Transformations of Related Monoterpenoids

MicroorganismSubstrateMajor Biotransformation Product(s)Reference
Picea abies (suspension culture)(1S)-3-Carene(1S)-3-caren-5-one, (1S)-2-caren-4-one nih.govnih.gov
Fusarium oxysporum AM21β-Thujoneβ-Thujone lactone nih.gov
Absidia glauca(-)-Carvone10-Hydroxy-(+)-neodihydrocarveol researchgate.net
Rhizopus oryzaeIsobavachalcone4′-O-glucopyranosyl-isobavachalcone nih.gov
Colletotrichum nymphaeae(R)-(+)-LimoneneLimonene-1,2-diol mdpi.com

Identification and Structural Elucidation of Biotransformation Products

The successful identification and characterization of novel compounds produced through biotransformation is a critical step that relies on a combination of modern analytical techniques. The process typically begins with the extraction of metabolites from the culture medium, followed by purification, commonly achieved through chromatographic methods such as thin-layer chromatography (TLC) for initial screening or column chromatography for isolation researchgate.netnih.gov.

Once a pure compound is isolated, its structure is determined using spectroscopic methods. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides crucial information about the molecular weight and fragmentation pattern of the metabolite pnas.orgthegoodscentscompany.com. High-Resolution Mass Spectrometry (HRMS) is often employed to determine the precise molecular formula researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of novel organic molecules researchgate.net. A suite of NMR experiments is typically performed. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, reveal the types and number of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments are then used to piece together the molecular skeleton. For instance, Correlation Spectroscopy (COSY) identifies proton-proton couplings (¹H-¹H), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to connect different fragments of the molecule nih.govnih.gov. For crystalline products, single-crystal X-ray diffraction can provide unambiguous determination of the complete molecular structure, including its absolute stereochemistry researchgate.net.

Interactive Table 2: Analytical Techniques for the Identification of Biotransformation Products

TechniquePurpose in Structural ElucidationReference
Thin-Layer Chromatography (TLC)Initial screening of reaction progress and separation of products. researchgate.netnih.gov
Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS)Separation of complex mixtures and determination of molecular weights and fragmentation patterns. pnas.orgthegoodscentscompany.com
High-Resolution Mass Spectrometry (HRMS)Accurate determination of the molecular formula. researchgate.net
¹H and ¹³C NMR SpectroscopyProvides information on the chemical environment and number of proton and carbon atoms. researchgate.netmdpi.com
2D NMR (COSY, HSQC, HMBC)Establishes connectivity between atoms (H-H, C-H) to build the molecular structure. nih.govresearchgate.net
X-ray CrystallographyProvides the definitive 3D structure and absolute stereochemistry for crystalline compounds. researchgate.net

Synthetic Utility and Applications in Organic Chemistry of 2,2,4 Trimethylcyclohept 4 En 1 One

2,2,4-Trimethylcyclohept-4-en-1-one as a Versatile Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups within this compound makes it a versatile intermediate for the synthesis of intricate molecules. Its utility is demonstrated in the preparation of various natural products and biologically active compounds. For instance, derivatives of cycloheptenone have been employed in the synthesis of retinoid analogues, which are crucial in studying cellular processes like growth and differentiation. nih.gov The core structure allows for the systematic introduction of different substituents, enabling the generation of libraries of compounds for biological screening.

The synthesis of complex molecules often relies on the ability to perform sequential and selective reactions. The ketone functionality of this compound can undergo a wide range of transformations, including reductions, additions of nucleophiles, and alpha-functionalization. The double bond provides a handle for reactions such as epoxidation, dihydroxylation, and cleavage. This multi-faceted reactivity allows for the construction of highly functionalized and stereochemically rich molecules.

A notable application of a related cycloheptenone derivative is in the synthesis of huperzine A, a tricyclic alkaloid with potential applications in treating neurodegenerative diseases. researchgate.net The synthesis showcases the power of using a cyclic ketone as a starting point to build a complex, polycyclic system. researchgate.net

Construction of Novel Carbocyclic and Heterocyclic Frameworks from this compound

The carbon skeleton of this compound serves as a template for the construction of a variety of new carbocyclic and heterocyclic systems. Ring expansion and ring contraction strategies can be employed to access different ring sizes. For example, rearrangement reactions of epoxides derived from cycloheptenones can lead to the formation of contracted cyclopentane (B165970) or expanded cyclooctane (B165968) derivatives.

Furthermore, the ketone and alkene functionalities are ideal anchor points for annulation reactions, where new rings are fused onto the existing cycloheptane (B1346806) core. Diels-Alder reactions, for instance, can be utilized to construct bicyclic systems. researchgate.net The resulting polycyclic structures are often found in the core of many natural products.

The incorporation of heteroatoms to form heterocyclic frameworks is another significant application. The ketone can be a precursor for the synthesis of nitrogen-containing heterocycles like piperidines through reductive amination or other multi-step sequences. researchgate.net Similarly, oxygen-containing heterocycles such as furans and pyrans can be synthesized through various strategies originating from the cycloheptenone scaffold. chegg.com These heterocyclic motifs are prevalent in pharmaceuticals and agrochemicals.

Starting MaterialReaction TypeResulting FrameworkReference
Cycloheptenone derivativeDiels-Alder ReactionBicyclic system researchgate.net
CycloheptenoneReductive AminationPiperidine researchgate.net
Cycloheptenone derivativeMulti-step synthesisFuran/Pyran chegg.com

Development of Optically Active Derivatives for Asymmetric Synthesis

The synthesis of single-enantiomer drugs and other chiral molecules is a major focus in modern organic chemistry. This compound, being a prochiral molecule, is an attractive starting material for the development of optically active derivatives to be used in asymmetric synthesis. The introduction of chirality can be achieved through various methods, including the use of chiral catalysts for reactions such as asymmetric hydrogenation or epoxidation.

Once a chiral center is established, it can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. For example, an optically active alcohol, obtained from the asymmetric reduction of the ketone, can direct the stereoselective epoxidation of the double bond. These optically active building blocks are invaluable in the total synthesis of complex natural products where precise control of stereochemistry is paramount.

The development of asymmetric methods for the synthesis of chiral tetrahydroisoquinolines and N-aryl 1,2,4-triazoles highlights the importance of creating optically pure intermediates. mdpi.comnih.gov Similar strategies can be applied to cycloheptenone systems to generate enantiomerically enriched derivatives that serve as key fragments in the synthesis of chiral targets.

Reaction TypeCatalyst/ReagentProduct TypeReference
Asymmetric HydrogenationChiral Rhodium or Iridium catalystOptically active cycloheptanone (B156872) mdpi.com
Asymmetric EpoxidationChiral catalyst (e.g., Jacobsen's catalyst)Optically active epoxide researchgate.net
Asymmetric Aldol (B89426) ReactionChiral auxiliary or catalystOptically active β-hydroxy ketone

Exploration of Structure-Reactivity Relationships in Cycloheptenone Analogues

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to designing efficient synthetic routes and predicting the outcome of reactions. The this compound framework provides an excellent platform for studying these relationships in seven-membered rings.

By systematically modifying the substitution pattern on the ring, chemists can probe how steric and electronic factors influence the reactivity of the ketone and the double bond. For example, the position and nature of substituents can affect the rate and regioselectivity of nucleophilic additions to the carbonyl group. Similarly, the substitution around the double bond can influence its susceptibility to electrophilic attack.

These studies often involve comparing the reactivity of a series of analogues and correlating the observed trends with structural parameters. nih.govlibretexts.org The insights gained from such investigations are not only of academic interest but also have practical implications for the use of these compounds in synthesis. For example, understanding how a substituent influences the facial selectivity of a reaction can be crucial for controlling stereochemistry.

Structural ModificationEffect on ReactivityReference
Introduction of electron-withdrawing groupsIncreases reactivity of the ketone towards nucleophiles libretexts.org
Introduction of bulky substituents near the double bondHinders electrophilic attack on the double bond nih.gov
Change in ring conformationAlters the accessibility of the functional groups nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.